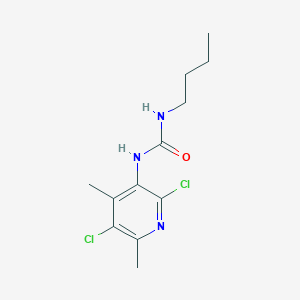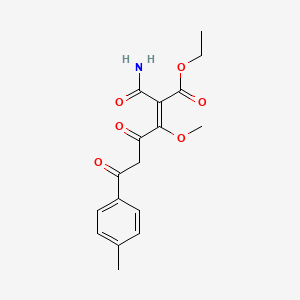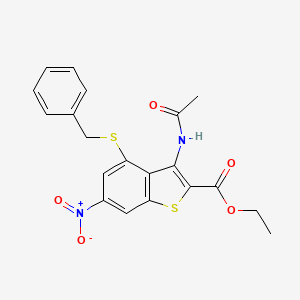![molecular formula C20H25N3O4 B4295515 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE](/img/structure/B4295515.png)
1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE
Descripción general
Descripción
1,1’-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is a complex organic compound characterized by its unique quinoxaline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of nitro and quinoxaline groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 6-nitro-1,4-dihydroquinoxaline-2,3-dione with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The quinoxaline core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield 1,1’-(6-amino-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one), while oxidation may produce 1,1’-(6-nitroso-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one).
Aplicaciones Científicas De Investigación
1,1’-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1,1’-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the quinoxaline core may interact with biological macromolecules such as proteins or nucleic acids. These interactions can lead to various biological effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3-methyl-2-butanone)
- 2,2’-(6-Nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
Comparison
Compared to similar compounds, 1,1’-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(3,3-dimethylbutan-2-one) is unique due to its specific structural features, such as the presence of two 3,3-dimethylbutan-2-one groups. These structural differences can influence its chemical reactivity, biological activity, and potential applications. For example, the bulkier substituents in this compound may affect its binding affinity to biological targets or its solubility in various solvents.
Propiedades
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-6-nitroquinoxalin-2-yl]-3,3-dimethylbut-1-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-19(2,3)17(24)10-15-16(11-18(25)20(4,5)6)22-14-9-12(23(26)27)7-8-13(14)21-15/h7-11,24-25H,1-6H3/b17-10-,18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNQYLJIZOUKC-IWSCKCOWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=C(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1/C=C(/C(C)(C)C)\O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B4295435.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)


![N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
![2-{4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![5-chloro-2-(5-{[1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B4295524.png)
![1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE](/img/structure/B4295526.png)

![METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295550.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)
